2-(Prop-2-en-1-yloxy)pyridine-4-carbonitrile
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Overview
Description
2-(Prop-2-en-1-yloxy)pyridine-4-carbonitrile is a chemical compound that belongs to the pyridine family. It is commonly used in medical, environmental, and industrial research due to its unique chemical structure and biological activity. This compound holds immense potential for advancing various fields through its unique characteristics and versatile nature.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Prop-2-en-1-yloxy)pyridine-4-carbonitrile typically involves the reaction of pyridine derivatives with appropriate alkylating agents under controlled conditions. Specific details on the synthetic routes and reaction conditions are often proprietary and may vary depending on the desired purity and yield of the final product.
Industrial Production Methods
Industrial production methods for this compound are designed to maximize yield and efficiency while minimizing costs and environmental impact. These methods often involve large-scale reactions in specialized reactors, followed by purification processes such as crystallization or chromatography to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
2-(Prop-2-en-1-yloxy)pyridine-4-carbonitrile undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the prop-2-en-1-yloxy group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures and pressures to ensure the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine oxides, while reduction can produce primary amines. Substitution reactions can result in a variety of substituted pyridine derivatives.
Scientific Research Applications
2-(Prop-2-en-1-yloxy)pyridine-4-carbonitrile is utilized extensively in scientific research due to its diverse applications and intriguing properties. Some of its applications include:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Employed in the development of new materials and chemical processes
Mechanism of Action
The mechanism by which 2-(Prop-2-en-1-yloxy)pyridine-4-carbonitrile exerts its effects involves interactions with specific molecular targets and pathways. These interactions can lead to various biological responses, such as inhibition of enzyme activity or modulation of cellular signaling pathways. The exact molecular targets and pathways involved are subjects of ongoing research .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to 2-(Prop-2-en-1-yloxy)pyridine-4-carbonitrile include:
- 2-(Prop-2-en-1-yloxy)pyridine-3-carbonitrile
- 2-(Prop-2-en-1-yloxy)pyridine-5-carbonitrile
- 2-(Prop-2-en-1-yloxy)pyridine-6-carbonitrile
Uniqueness
What sets this compound apart from its similar compounds is its specific substitution pattern on the pyridine ring, which can lead to unique chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
2-prop-2-enoxypyridine-4-carbonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O/c1-2-5-12-9-6-8(7-10)3-4-11-9/h2-4,6H,1,5H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFJGNAYYFXCXBB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC1=NC=CC(=C1)C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.17 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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